molecular formula C14H12 B575108 cis-Stilbene-D12 CAS No. 169104-27-2

cis-Stilbene-D12

Cat. No.: B575108
CAS No.: 169104-27-2
M. Wt: 192.323
InChI Key: PJANXHGTPQOBST-PUJLZZKESA-N
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Description

cis-Stilbene-D12: is a deuterated form of cis-stilbene, a compound belonging to the stilbene family. Stilbenes are organic compounds characterized by a 1,2-diphenylethene structure. The deuterated version, this compound, is particularly valuable in scientific research due to its unique properties, such as enhanced stability and distinct spectroscopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of cis-Stilbene-D12 typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of transition metal catalysts in cross-coupling reactions is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Stilbene-D12 can undergo oxidation reactions to form stilbene oxides.

    Reduction: Reduction of this compound can yield the corresponding saturated hydrocarbons.

    Substitution: Substitution reactions can introduce various functional groups into the stilbene structure, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.

Major Products:

    Oxidation: Stilbene oxides.

    Reduction: Saturated hydrocarbons.

    Substitution: Functionalized stilbene derivatives.

Scientific Research Applications

cis-Stilbene-D12 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Employed in the study of biological pathways and interactions due to its stable isotopic labeling.

    Medicine: Investigated for its potential anticancer properties and as a component in drug design.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which cis-Stilbene-D12 exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress and redox imbalance in cancer cells, leading to cell death . The presence of deuterium atoms enhances its stability and allows for detailed mechanistic studies using spectroscopic techniques.

Comparison with Similar Compounds

cis-Stilbene-D12 can be compared with other stilbene derivatives such as:

    trans-Stilbene: The trans isomer of stilbene, which is more thermodynamically stable and exhibits different biological activities.

    Resveratrol: A naturally occurring stilbene with significant antioxidant and anticancer properties.

    Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties, making it a valuable tool in scientific research.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-PUJLZZKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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